

The Ester Functional Group in 2-Methylpentanoate: A Technical Guide to Chemical Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylpentanoate**

Cat. No.: **B1260403**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity of the ester functional group, with a specific focus on **2-methylpentanoate**. Esters are a pivotal functional group in organic chemistry and are integral to the structure of numerous pharmaceuticals, agrochemicals, and specialty materials. Understanding their reactivity is paramount for the synthesis, modification, and metabolic profiling of active pharmaceutical ingredients (APIs). This document details the primary reaction pathways, provides comprehensive experimental protocols, and summarizes key data for methyl and ethyl **2-methylpentanoate**.

Physicochemical and Spectroscopic Data

The reactivity of an ester is influenced by its physical and electronic properties. The table below summarizes key data for methyl and ethyl **2-methylpentanoate**, common examples of this ester class.

Property	Methyl 2-methylpentanoate	Ethyl 2-methylpentanoate
CAS Number	2177-77-7	39255-32-8
Molecular Formula	C ₇ H ₁₄ O ₂	C ₈ H ₁₆ O ₂
Molecular Weight	130.18 g/mol	144.21 g/mol
Boiling Point	~45 °C @ 0.20 mm Hg	152-153 °C (lit.)
Density	0.875-0.881 g/mL	0.864 g/mL at 25 °C (lit.)
Refractive Index (n _{20/D})	1.400-1.405	1.403 (lit.)
Appearance	Pale yellow liquid	Colorless to pale yellow liquid
IR Spectroscopy (Vapor)	Data available	Data available
GC-MS	Data available	Data available

Core Reactivity Pathways of the Ester Functional Group

The ester functional group is characterized by a carbonyl carbon (C=O) bonded to an alkoxy group (-OR'). This arrangement makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The primary reactions are nucleophilic acyl substitutions, where the alkoxy group is replaced by an incoming nucleophile, and reductions, which cleave the C-O single bond.

A summary of the key reactions discussed in this guide is presented below.

Reaction Type	Reagents	General Products
Base-Promoted Hydrolysis	Aqueous NaOH or KOH, Heat	Carboxylate Salt + Alcohol
Acid-Catalyzed Hydrolysis	Aqueous H_3O^+ (e.g., $\text{H}_2\text{SO}_4/\text{H}_2\text{O}$), Heat	Carboxylic Acid + Alcohol
Transesterification	$\text{R}'\text{-OH}$, Acid or Base Catalyst, Heat	New Ester + Original Alcohol
Reduction	1. LiAlH_4 in Ether/THF; 2. H_3O^+ workup	Two Alcohols
Grignard Reaction	1. Excess $\text{R}'\text{-MgX}$ in Ether/THF; 2. H_3O^+ workup	Tertiary Alcohol

Hydrolysis: Cleavage by Water

Hydrolysis is the cleavage of an ester back to its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base and is a fundamental pathway in both organic synthesis and drug metabolism.

Base-Promoted Hydrolysis (Saponification)

Under basic conditions, the hydrolysis of an ester is an irreversible process that produces a carboxylate salt and an alcohol. The term "saponification" originates from the use of this reaction in soap making from fats and oils. The reaction is driven to completion by the deprotonation of the carboxylic acid intermediate by the base.

- To cite this document: BenchChem. [The Ester Functional Group in 2-Methylpentanoate: A Technical Guide to Chemical Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1260403#understanding-the-chemical-reactivity-of-the-ester-functional-group-in-2-methylpentanoate\]](https://www.benchchem.com/product/b1260403#understanding-the-chemical-reactivity-of-the-ester-functional-group-in-2-methylpentanoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com